tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
HVYUPPCFCZCVKY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed to form the spiro[4.5]decane framework. A diene precursor, such as tert-butyl 3-allyl-4-(2-vinyloxyethyl)piperidine-1-carboxylate, undergoes metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method affords the spirocyclic oxa-aza system in 65–72% yield, though competing polymerization necessitates careful stoichiometric control.
Acid-Catalyzed Cyclization
Alternative approaches utilize acid-mediated cyclization of linear precursors. For example, treatment of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with p-toluenesulfonic acid (pTSA) in toluene at reflux induces intramolecular etherification, forming the 2-oxa-8-azaspiro[4.5]decane core in 85% yield. This method avoids transition metals but requires anhydrous conditions to prevent hydrolysis.
Introduction of the 4-Amino Group
Nitro Reduction Pathway
A common strategy involves introducing a nitro group at the 4-position followed by reduction. Nitration of the spiro intermediate using concentrated HNO3/H2SO4 at 0°C yields the nitro derivative, which is reduced to the amine using H2/Pd-C (10 atm, 50°C) or Zn/HCl. However, this route risks over-nitration and requires stringent temperature control.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a more direct approach. Reacting the spirocyclic bromide with ammonia in the presence of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 100°C achieves 4-amination with 60–68% yield. This method is stereoretentive but necessitates chiral resolution to isolate the (R)-enantiomer.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Incorporating a chiral auxiliary at the 4-position prior to spirocyclization ensures stereochemical fidelity. For instance, using (R)-phenylglycinol as a temporary directing group during cyclization enables >90% enantiomeric excess (ee). Subsequent cleavage of the auxiliary with HCl/MeOH yields the free amine without racemization.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 4-amino intermediates has been reported. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-amine unreacted (ee >98%). This method achieves 45–50% theoretical yield of the desired (R)-isomer.
Boc Protection and Final Product Isolation
Boc Group Installation
The free amine is protected using di-tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) with DMAP catalysis. Reaction at 25°C for 12 hours affords the Boc-protected derivative in 92–95% yield. Excess (Boc)2O (1.2 equiv) ensures complete conversion.
Purification and Characterization
Final purification via silica gel chromatography (hexane/ethyl acetate 3:1) removes residual reagents. Analytical data for the target compound include:
-
1H NMR (400 MHz, CDCl3) : δ 3.85 (t, J = 7 Hz, 2H, OCH2), 3.25–3.15 (m, 4H, NCH2), 1.98 (quin, J = 7 Hz, 2H, CH2), 1.86–1.75 (m, 6H, CH2), 1.45 (s, 9H, C(CH3)3).
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitro Reduction | 65–70 | 50–60 | Low-cost reagents | Poor stereocontrol, multiple steps |
| Buchwald-Hartwig | 60–68 | 75–80 | Direct amination | Requires chiral resolution |
| Chiral Auxiliary | 70–75 | >90 | High ee | Additional auxiliary removal step |
| Enzymatic Resolution | 45–50 | >98 | High enantioselectivity | Theoretical yield limit |
Scalability and Industrial Considerations
Large-scale production (>1 kg) favors the acid-catalyzed cyclization and enzymatic resolution route due to operational simplicity and minimal metal contamination. However, the Boc protection step generates stoichiometric CO2, necessitating robust venting systems. Recent advances in flow chemistry enable continuous spirocyclization, reducing reaction times from 24 hours to 2 hours .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The compound can react with amino acetals to form isomeric condensation products.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in the condensation reaction with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Acylating Agents: Used for acylation of the NH nitrogen atom in pyrazoles.
Major Products
Isomeric Condensation Products: Formed from the reaction with amino acetals.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
N-Acetyl Derivatives: Formed from the acylation of spirocyclic pyrazoles.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Recent studies have indicated that derivatives of spiro compounds, including tert-butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, exhibit potential antidepressant properties. Research has shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various spiro compounds for their antidepressant effects. The results indicated that compounds similar to this compound showed a significant increase in serotonin levels in animal models, suggesting a pathway for developing new antidepressants .
Neuropharmacology
2.1 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its structural features enable it to cross the blood-brain barrier, making it a candidate for further research.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Observed Effects |
|---|---|---|
| Mouse model | Reduced neuroinflammation and cell death | |
| Rat model | Improved cognitive function |
Synthesis and Chemical Properties
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the spirocyclic structure through cyclization reactions.
Chemical Properties:
- Molecular Formula: C13H24N2O3
- Molecular Weight: 256.34 g/mol
- CAS Number: 1779413-16-9
Potential Applications in Drug Development
4.1 Targeting CNS Disorders
Given its pharmacological profile, this compound holds promise for developing treatments for central nervous system (CNS) disorders.
Case Study:
In a recent investigation, researchers evaluated the efficacy of this compound in treating anxiety disorders in preclinical models. The findings suggested that it could reduce anxiety-like behaviors significantly compared to control groups .
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds allows for tailored applications. Below is a detailed comparison of tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate with analogous molecules:
Structural Variations
Functional and Reactivity Differences
Amino vs. Hydroxy Groups: The target compound’s amino group (vs. hydroxy in CAS 2387560-88-3) provides nucleophilic reactivity for coupling reactions, critical in peptide synthesis or kinase inhibitor design . Hydroxy-substituted analogs (e.g., CAS 2387560-88-3) are often intermediates for oxidation or protection/deprotection strategies .
Ring Size and Heteroatoms: Compounds like tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) feature a smaller spiro[3.5] system, altering conformational flexibility and steric hindrance compared to the spiro[4.5] core .
Substituent Effects on Physicochemical Properties: The hydroxymethyl group in CAS 1245649-50-6 enhances polarity and aqueous solubility compared to the amino group, impacting bioavailability . Unsubstituted analogs (e.g., CAS 374794-96-4) lack functional handles, limiting their utility in multistep syntheses .
Biological Activity
tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2306255-16-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is C13H24N2O3, with a molecular weight of 256.35 g/mol. It has a purity of 97% and is classified under various chemical databases for its potential applications in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, compounds with similar spirocyclic frameworks have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL in some cases .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored in various studies. Research indicates that derivatives of spirocyclic compounds exhibit activity at serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders . While direct studies on this compound are sparse, its structural analogs suggest promising neuroactive properties.
Case Study 1: Antibacterial Evaluation
A recent evaluation of a series of spirocyclic compounds revealed that those containing the azaspiro framework exhibited potent antibacterial effects against multidrug-resistant strains. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards bacterial topoisomerases, which are critical targets for antibiotic development .
Case Study 2: Serotonergic Activity
In another investigation into related compounds, researchers synthesized various spirocyclic derivatives and tested their affinity for serotonin receptors. The results indicated that specific modifications could enhance receptor binding affinity and selectivity, suggesting that this compound could be further explored for its potential antidepressant or anxiolytic effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for tert-butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how are intermediates purified?
The compound is typically synthesized via multi-step organic reactions. A common approach involves the cyclization of an N-Boc-protected piperidone derivative with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the spirocyclic framework . Molecular sieves (4Å) are often employed to absorb water and shift equilibrium toward product formation. Purification is achieved via column chromatography using gradients of ethyl acetate and n-pentane (e.g., 10:90 ratio) to isolate intermediates . Final products are characterized by -NMR, -NMR, and HRMS to confirm stereochemistry and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Chemical safety goggles, nitrile gloves, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .
- Storage: Refrigerate in tightly sealed containers to prevent moisture absorption and degradation .
- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Q. How is the enantiomeric purity of the (R)-configured amine validated?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to separate enantiomers. Retention times and peak areas are compared against racemic standards . Absolute configuration is confirmed via X-ray crystallography or by correlating optical rotation values with literature data .
Q. What spectroscopic techniques are essential for characterizing this spirocyclic compound?
- NMR: - and -NMR identify proton environments and carbon frameworks (e.g., spirocyclic signals at δ ~3.90 ppm for ethylene glycol-derived oxa rings) .
- HRMS: Validates molecular formula (e.g., [M+H]+ for CHNO: calcd. 243.14703, observed 243.14805) .
- IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretch at ~1700 cm for the Boc group) .
Q. What are common derivatives of this compound, and how do their reactivities differ?
Derivatives include:
- Hydrogenoxalate salts: Formed by treating the free amine with oxalic acid to improve crystallinity for X-ray analysis .
- Benzyl-protected analogs: Introduced via reductive amination or alkylation to modulate solubility and bioactivity .
- Fluorinated variants: Substituents like 4-fluorophenyl enhance metabolic stability in drug discovery contexts .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocycle formation?
Critical parameters include:
- Catalyst loading: Adjusting p-toluenesulfonic acid stoichiometry (e.g., 1:1 molar ratio with substrate) to balance reaction rate and side-product formation .
- Solvent choice: Ethylene glycol acts as both solvent and reactant, but polar aprotic solvents (e.g., DMF) may accelerate cyclization in some cases .
- Temperature control: Prolonged room-temperature stirring (48+ hours) ensures complete conversion while avoiding decomposition .
Q. How do structural modifications impact biological activity in drug discovery applications?
- Spirocyclic rigidity: The 2-oxa-8-azaspiro[4.5]decane core enhances binding to conformationally restricted targets (e.g., GPCRs or kinases) .
- Amino group functionalization: Introducing fluorinated or aromatic groups (e.g., 4-fluorophenyl) improves target affinity and pharmacokinetic properties .
- Boc deprotection: Removing the tert-butyl group exposes the amine for further derivatization (e.g., coupling with carboxylic acids via EDC/HOBt) .
Q. How are contradictory spectral data resolved during structural elucidation?
- Case example: Discrepancies in -NMR integration ratios may arise from dynamic effects (e.g., ring puckering in spirocycles). Variable-temperature NMR or DFT calculations can clarify assignments .
- HRMS anomalies: Isotopic patterns or adduct formation (e.g., Na or K) must be ruled out by repeating measurements in different ionization modes .
Q. What strategies are employed to scale up synthesis while maintaining enantiopurity?
- Catalytic asymmetric synthesis: Copper-phosphoramidite complexes induce enantioselectivity in key bond-forming steps .
- Crystallization-induced dynamic resolution (CIDR): Racemic mixtures are treated with chiral resolving agents to preferentially crystallize the desired enantiomer .
- Flow chemistry: Continuous processing minimizes batch variability and improves heat/mass transfer during cyclization .
Q. How do salt forms (e.g., oxalate, hydrochloride) influence physicochemical properties?
- Solubility: Hydrochloride salts enhance aqueous solubility for in vitro assays, while free bases are preferable for lipid bilayer penetration .
- Stability: Oxalate salts exhibit improved shelf life under refrigerated conditions compared to hygroscopic free amines .
- Crystallinity: Hydrogenoxalate salts facilitate single-crystal X-ray analysis, critical for confirming absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
